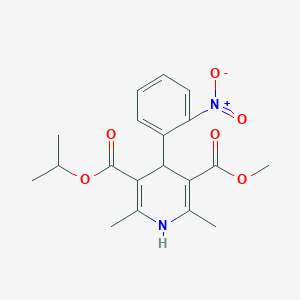![molecular formula C13H9Br2NO5S B280688 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid, also known as DBSA, is a sulfonic acid derivative of benzoic acid. It is a white crystalline powder that is widely used in scientific research due to its unique properties. DBSA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.
Mécanisme D'action
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the activation of downstream signaling pathways. This compound has been shown to selectively inhibit PTPs without affecting other phosphatases, such as alkaline phosphatases. This selectivity is important in minimizing off-target effects and improving the specificity of this compound as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. This compound is also relatively easy to synthesize and has a high purity. However, this compound has some limitations. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, this compound may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid research. One potential application is in the development of novel cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, as dysregulation of PTP activity has been implicated in the development of these diseases. Further research is needed to determine the safety and efficacy of this compound in these applications. Finally, the development of more potent and selective PTP inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid can be synthesized by reacting 3,5-dibromo-4-hydroxyaniline with chlorosulfonic acid in the presence of anhydrous aluminum chloride. The resulting product is then neutralized with sodium hydroxide to obtain this compound. This synthesis method is efficient and yields a high purity product.
Applications De Recherche Scientifique
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been extensively used in scientific research as a PTP inhibitor. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of many diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. As a result, this compound has potential therapeutic applications in the treatment of various diseases.
Propriétés
Formule moléculaire |
C13H9Br2NO5S |
|---|---|
Poids moléculaire |
451.09 g/mol |
Nom IUPAC |
3-[(3,5-dibromo-4-hydroxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H9Br2NO5S/c14-10-5-8(6-11(15)12(10)17)16-22(20,21)9-3-1-2-7(4-9)13(18)19/h1-6,16-17H,(H,18,19) |
Clé InChI |
MNRIIDRHUGBKAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280605.png)




![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B280615.png)
![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)

![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)

